Tert-butyl 7-aminoheptanoate: A Technical Guide for Drug Development Professionals
Tert-butyl 7-aminoheptanoate: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
Abstract
Tert-butyl 7-aminoheptanoate is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. Its linear seven-carbon chain, capped by an amino group and a tert-butyl ester, provides a versatile scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical and physical properties of tert-butyl 7-aminoheptanoate, detailed synthetic considerations, and its application in the development of novel therapeutics. The document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of PROTACs and other targeted therapeutic modalities.
Chemical and Physical Properties
Tert-butyl 7-aminoheptanoate, with the CAS number 105974-64-9, is a key building block in the construction of PROTACs.[1] Its molecular formula is C11H23NO2, and it has a molecular weight of 201.31 g/mol .[1][2] While experimentally determined physical properties for the free amine are not extensively reported, data for the hydrochloride salt and computed values provide valuable insights.
Table 1: Physicochemical Properties of Tert-butyl 7-aminoheptanoate and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C11H23NO2 | [1][2] |
| Molecular Weight | 201.31 g/mol | [1][2] |
| CAS Number | 105974-64-9 | [1] |
| Boiling Point (HCl salt) | 97-104 °C at 2.5-3.0 Torr | [2] |
| Density (HCl salt) | 0.926 ± 0.06 g/cm³ | [2] |
| Computed XLogP3 | 1.7 | [1] |
| Computed Topological Polar Surface Area | 52.3 Ų | [1] |
| Computed Hydrogen Bond Donor Count | 1 | [1] |
| Computed Hydrogen Bond Acceptor Count | 2 | [1] |
| Computed Rotatable Bond Count | 8 | [1] |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 7-aminoheptanoate can be achieved through the esterification of 7-aminoheptanoic acid with a tert-butyl group source under acidic conditions. A general and effective method involves the use of isobutylene in the presence of an acid catalyst.
General Synthesis of Amino Acid Tert-butyl Esters
A common method for the preparation of amino acid tert-butyl esters involves the reaction of the amino acid with isobutylene in a suitable solvent, such as dioxane or dichloromethane, with a strong acid catalyst like p-toluenesulfonic acid (PTSA) or sulfuric acid. The reaction is typically carried out in a sealed vessel, such as an autoclave, over several days at room temperature. The product is then isolated as the free base after a workup with a mild base, such as a bicarbonate solution, to neutralize the acid catalyst. The free amine can be further purified or converted to its hydrochloride salt by treatment with HCl in an ethereal solution.
Experimental Protocol: General Esterification of an Amino Acid with Isobutylene
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Materials:
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Amino acid (1 equivalent)
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Dioxane or Dichloromethane
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p-Toluenesulfonic acid (PTSA) (1.5-2 equivalents)
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Isobutylene (excess)
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10% Sodium bicarbonate solution
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Water
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Brine
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Dry ether
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HCl in ether solution (1N)
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Procedure:
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Dissolve the amino acid and PTSA in the chosen solvent in an autoclave.
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Add excess isobutylene to the reaction mixture.
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Seal the autoclave and stir the mixture at room temperature for 2-5 days.
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Upon completion of the reaction, vent the excess isobutylene.
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Wash the reaction mixture with 10% sodium bicarbonate solution, followed by water and then brine.
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Separate the organic layer and remove the solvent under reduced pressure to obtain the crude tert-butyl ester as a free base.
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For the hydrochloride salt, dissolve the free base in dry ether and cool to -20°C.
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Slowly add one equivalent of 1N HCl in ether.
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Remove the ether under reduced pressure to yield the amino acid tert-butyl ester hydrochloride salt.
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Application in PROTACs
Tert-butyl 7-aminoheptanoate serves as a versatile linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.
The seven-carbon alkyl chain of tert-butyl 7-aminoheptanoate provides a flexible and appropriate length for many PROTAC applications. The terminal amine group allows for facile amide bond formation with a carboxylic acid on either the POI ligand or the E3 ligase ligand. The tert-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, providing an alternative point of attachment.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using tert-butyl 7-aminoheptanoate as a linker typically involves a multi-step process. The linker can be sequentially coupled to the POI ligand and the E3 ligase ligand.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for Tert-butyl 7-aminoheptanoate
| Spectroscopy | Predicted Features |
| ¹H NMR | - Singlet around 1.4 ppm (9H, tert-butyl protons).- Multiplets between 1.2 and 1.7 ppm (8H, methylene protons of the heptanoate chain).- Triplet around 2.2 ppm (2H, methylene protons alpha to the ester carbonyl).- Triplet around 2.7 ppm (2H, methylene protons alpha to the amino group).- Broad singlet for the amine protons (2H), chemical shift can vary. |
| ¹³C NMR | - Signal around 28 ppm (tert-butyl methyl carbons).- Signal around 80 ppm (tert-butyl quaternary carbon).- Signals between 25 and 35 ppm (methylene carbons of the heptanoate chain).- Signal around 42 ppm (methylene carbon alpha to the amino group).- Signal around 173 ppm (ester carbonyl carbon). |
| IR Spectroscopy | - N-H stretching vibrations around 3300-3400 cm⁻¹ (primary amine).- C-H stretching vibrations just below 3000 cm⁻¹.- C=O stretching vibration of the ester around 1735 cm⁻¹.- C-O stretching vibration of the ester around 1150-1250 cm⁻¹. |
| Mass Spectrometry | - Expected [M+H]⁺ ion at m/z 202.1802. |
Conclusion
Tert-butyl 7-aminoheptanoate is a valuable and versatile building block for the synthesis of PROTACs. Its straightforward linear structure and bifunctional nature allow for flexible incorporation into complex molecular designs aimed at targeted protein degradation. This guide provides essential technical information to aid researchers and drug developers in the effective utilization of this compound in their therapeutic discovery programs. Further experimental characterization of its physical properties and the publication of its use in specific, named PROTACs will undoubtedly enhance its utility and adoption in the field.
